
Toremifene
描述
准备方法
托瑞米芬的合成涉及多个步骤,从基本的三苯乙烯结构开始。一种常见的合成路线包括以下步骤:
三苯乙烯核的形成: 这涉及在碱存在下,苯甲醛与苯乙酮反应生成查耳酮,然后环化形成三苯乙烯核。
氯化: 然后对三苯乙烯核进行氯化,在对位引入氯原子。
化学反应分析
托瑞米芬会发生各种化学反应,包括:
氧化: 托瑞米芬可被细胞色素 P450 酶(特别是 CYP3A4)氧化,形成 N-去甲基托瑞米芬和 4-羟基托瑞米芬.
还原: 还原反应不太常见,但在特定条件下会发生。
这些反应中使用的常见试剂和条件包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物包括各种羟基化和去甲基化代谢产物 .
科学研究应用
Clinical Applications in Oncology
1.1 Treatment of Metastatic Breast Cancer
Toremifene was approved by the FDA in 1997 for the first-line treatment of postmenopausal women with estrogen receptor-positive or unknown metastatic breast cancer. Clinical trials have established that a daily dose of 60 mg of this compound is comparable in efficacy and tolerability to tamoxifen at doses of 20 or 40 mg per day .
Table 1: Summary of Key Clinical Trials for this compound
Study Type | Dose (mg/day) | Patient Population | Response Rate (%) | Median Time to Progression (months) |
---|---|---|---|---|
Phase II | 60 | ER-positive | 32.6 - 54.3 | 6.3 - 12.2 |
Phase III | 240 | Tamoxifen-refractory | 59 (in evaluable patients) | 15.2 |
Phase II | 120 | Post-nsAI failure | CBR: 45.3 | PFS: 5.8 |
1.2 Comparative Efficacy
In head-to-head trials, this compound has shown similar disease-free survival rates compared to tamoxifen, with five-year disease-free survival rates reported at 72% for this compound versus 69% for tamoxifen . Additionally, both drugs exhibited comparable safety profiles, with minimal severe complications noted .
Emerging Applications
3.1 Antibacterial Properties
Recent studies have explored the repurposing of this compound for treating oral bacterial infections, demonstrating significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential off-label uses in dental medicine and infection control.
3.2 Other Malignant Diseases
Beyond breast cancer, this compound has been investigated for its efficacy against other malignancies, including endometrial carcinoma and prostate cancer . Ongoing trials are assessing its utility as an adjuvant therapy in various cancer types.
Case Studies
Several case studies highlight the effectiveness of this compound in specific patient populations:
- Case Study A : A postmenopausal woman with ER-positive metastatic breast cancer treated with this compound (60 mg/day) achieved a partial response lasting over two years before disease progression.
- Case Study B : A cohort study involving patients with tamoxifen-resistant breast cancer showed a clinical benefit rate of approximately 27% when treated with high-dose this compound (240 mg/day), indicating its potential role in refractory cases .
作用机制
托瑞米芬通过与肿瘤和其他组织上的雌激素受体结合来发挥作用。它在乳腺组织中作为雌激素拮抗剂,抑制雌激素的生长刺激作用。 在其他组织(如骨骼和心血管系统)中,它可能具有雌激素作用,促进有益的结果 . 所涉及的分子靶标和途径包括雌激素受体 α (ERα) 和 β (ERβ),以及调节细胞增殖和凋亡的下游信号通路 .
相似化合物的比较
生物活性
Toremifene is a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is characterized by its ability to act as both an estrogen agonist and antagonist depending on the target tissue and context, which is crucial for its therapeutic effects and side effect profile.
This compound binds to estrogen receptors (ERs) in various tissues, exhibiting tissue-selective actions:
- Agonistic Activity : In bone and cardiovascular tissues, this compound acts as an estrogen agonist, promoting beneficial effects such as bone density maintenance and cardiovascular health.
- Antagonistic Activity : In breast tissue, it competes with estrogen for binding sites, inhibiting the proliferative effects of estrogen on tumors. This antiestrogenic effect is primarily responsible for its therapeutic efficacy in breast cancer treatment .
Pharmacokinetics
- Absorption : this compound is well absorbed after oral administration.
- Distribution : The volume of distribution is approximately 580 L, with 99.7% protein binding, predominantly to albumin (92%) .
- Metabolism : It is metabolized mainly by cytochrome P450 enzymes, particularly CYP3A4, yielding active metabolites such as N-desmethylthis compound .
- Half-Life : The elimination half-life is around 5 days, allowing for once-daily dosing .
Clinical Efficacy
This compound has been evaluated in numerous clinical trials for its efficacy in treating breast cancer:
Case Studies and Clinical Trials
- Early Studies : A double-blind study compared this compound (40 mg) with tamoxifen (20 mg) in 114 women with advanced breast cancer, showing similar response rates (26.3% vs. 28.1%) but a significantly shorter time to complete response for this compound (91 days vs. 169 days) .
- Nordic Study : Involving 415 postmenopausal women, this study compared 60 mg of this compound with 40 mg of tamoxifen. The response rates were similar (31.5% vs. 37.3%), but quality of life assessments favored this compound .
- Russian Study : A four-way randomized trial with 541 participants showed that the highest dose of this compound (240 mg) had a response rate of 41.5%, outperforming tamoxifen significantly in terms of median duration of remission (14.5 months vs. 9.2 months) .
- Exemestane Comparison : A recent study compared this compound (120 mg) with exemestane in aromatase inhibitor-resistant patients, showing a progression-free survival advantage for this compound (7.3 months vs. 3.7 months; P = 0.045) .
Adverse Effects
While generally well-tolerated, this compound can cause side effects similar to those associated with other SERMs:
- Hot flashes
- Nausea
- Fatigue
- Risk of thromboembolic events
- Potential impact on liver function due to hepatic metabolism .
Summary Table of Clinical Trials
Study Type | Dose (mg) | Response Rate (%) | Median Time to Progression (months) | Notes |
---|---|---|---|---|
Japanese Double-Blind | 40 | 26.3 | - | Compared with tamoxifen |
Nordic Study | 60 | 31.5 | - | Compared with tamoxifen |
Russian Four-Way Trial | 240 | 41.5 | 14.5 | Best response rate among all groups |
Exemestane Comparison | 120 | - | 7.3 | Better progression-free survival |
属性
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
Record name | Toremifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
Record name | Toremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors. | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89778-26-7 | |
Record name | Toremifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toremifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。